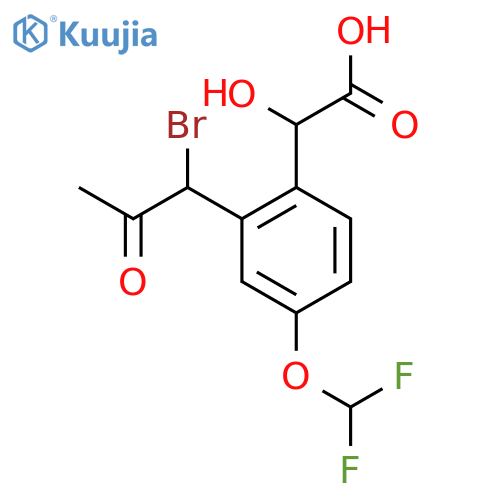

Cas no 1806590-13-5 (2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid)

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid

-

- インチ: 1S/C12H11BrF2O5/c1-5(16)9(13)8-4-6(20-12(14)15)2-3-7(8)10(17)11(18)19/h2-4,9-10,12,17H,1H3,(H,18,19)

- InChIKey: UTQNMXCTSMHGRX-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=C(C=CC=1C(C(=O)O)O)OC(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 366

- トポロジー分子極性表面積: 83.8

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025336-250mg |

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid |

1806590-13-5 | 97% | 250mg |

494.40 USD | 2021-06-18 | |

| Alichem | A015025336-500mg |

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid |

1806590-13-5 | 97% | 500mg |

798.70 USD | 2021-06-18 | |

| Alichem | A015025336-1g |

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid |

1806590-13-5 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

7. Back matter

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acidに関する追加情報

Introduction to 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid (CAS No. 1806590-13-5)

2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid (CAS No. 1806590-13-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid is composed of a mandelic acid core with a bromo-substituted ketone group and a difluoromethoxy moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The bromo-substituted ketone group is known for its reactivity and can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The difluoromethoxy group, on the other hand, is associated with enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial for drug development.

In terms of synthesis, 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid can be prepared through a multi-step process involving the reaction of mandelic acid with appropriate reagents to introduce the bromo and difluoromethoxy functionalities. Recent studies have focused on optimizing the synthetic route to improve yield and purity, as well as to reduce the environmental impact of the process. For instance, a green chemistry approach using mild reaction conditions and eco-friendly solvents has been reported to achieve high yields with minimal by-products.

The biological activities of 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid have been extensively investigated in both in vitro and in vivo models. One of the key areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its anticancer properties, 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid has also been explored for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The pharmacokinetic properties of 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid are another important aspect that has been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Additionally, the compound shows low toxicity in animal models, further supporting its safety profile.

In recent years, there has been growing interest in developing prodrugs based on 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid. Prodrugs are biologically inactive derivatives that are converted into their active form within the body through metabolic processes. This approach can enhance the therapeutic efficacy and reduce side effects by improving target specificity and reducing systemic exposure to the active compound. Several prodrug candidates have been synthesized and evaluated for their pharmacological properties, with promising results reported in preclinical studies.

The clinical development of 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid is an ongoing area of research. Early-phase clinical trials have been initiated to assess the safety and efficacy of this compound in human subjects. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising antitumor activity in patients with advanced solid tumors. Further clinical studies are warranted to fully evaluate its therapeutic potential across different indications.

In conclusion, 2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid (CAS No. 1806590-13-5) is a promising compound with a unique chemical structure that offers significant therapeutic potential. Its anticancer and anti-inflammatory properties, coupled with favorable pharmacokinetic profiles, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies aim to optimize its synthesis methods, explore new prodrug strategies, and advance its clinical evaluation to bring this innovative compound closer to clinical application.

1806590-13-5 (2-(1-Bromo-2-oxopropyl)-4-(difluoromethoxy)mandelic acid) 関連製品

- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)

- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)

- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)